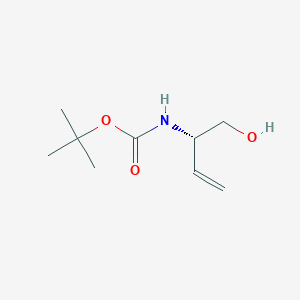

(S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxybut-3-en-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h5,7,11H,1,6H2,2-4H3,(H,10,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVYNSIWYIWTCK-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452985 | |

| Record name | (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91103-37-6 | |

| Record name | (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate

A Strategic Synthon for Peptidomimetics and Diversity-Oriented Synthesis

Executive Summary

(S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate (commonly referred to as N-Boc-L-vinylglycinol ) represents a high-value chiral building block in modern drug discovery. Structurally, it bridges the gap between simple amino alcohols and complex allylic scaffolds. Its utility is defined by two orthogonal reactive handles: a terminal alkene capable of olefin metathesis and a primary alcohol primed for oxidation or nucleophilic substitution. This guide dissects its physicochemical profile, robust synthetic pathways, and application in synthesizing conformationally constrained peptide mimics.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This molecule is the reduced alcohol derivative of N-Boc-vinylglycine. It serves as a "chiral pool" starting material, retaining the stereochemical integrity of the L-amino acid precursor.

| Property | Data / Description |

| IUPAC Name | tert-butyl N-[(2S)-1-hydroxybut-3-en-2-yl]carbamate |

| Common Name | N-Boc-L-vinylglycinol |

| CAS Number | 91103-37-6 (S-isomer) |

| Molecular Formula | C₉H₁₇NO₃ |

| Molecular Weight | 187.24 g/mol |

| Physical State | Viscous colorless oil or low-melting waxy solid |

| Solubility | Soluble in CH₂Cl₂, MeOH, EtOAc, THF; sparingly soluble in H₂O |

| Chirality | (S)-configuration (derived from L-amino acids) |

| Stability | Stable at -20°C; Hygroscopic; Oxidation-sensitive (alkene) |

Synthetic Routes: From Precursor to Product[14][15][16][17]

While (S)-N-Boc-vinylglycinol can be synthesized via several pathways, the most chemically robust method involves the reduction of N-Boc-L-vinylglycine methyl ester . The precursor (vinylglycine) is often derived from L-Methionine via a sulfoxide elimination (Rapoport/Hanessian route) or from Glutamic acid via oxidative decarboxylation.

2.1. Pathway Logic

The synthesis relies on the "Reductive Isolation" strategy. Direct reduction of the carboxylic acid is possible but often requires harsh reagents (e.g., Borane) that might affect the Boc group or the alkene. Reducing the ester allows for milder conditions using Lithium Borohydride (LiBH₄) or DIBAL-H.

2.2. Validated Protocol: Reduction of N-Boc-L-Vinylglycine Methyl Ester

This protocol minimizes racemization and over-reduction.

Reagents:

-

N-Boc-L-vinylglycine methyl ester (1.0 equiv)

-

Lithium Borohydride (LiBH₄) (2.0 M in THF, 1.5 equiv)

-

Solvent: Anhydrous THF (0.2 M concentration)

-

Quench: 1M KHSO₄ or Saturated NH₄Cl

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask under Argon. Dissolve N-Boc-L-vinylglycine methyl ester in anhydrous THF. Cool the solution to 0°C using an ice bath.

-

Reduction: Add LiBH₄ solution dropwise over 15 minutes. The exotherm must be controlled to prevent loss of the Boc group.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with Ninhydrin or PMA; product R_f is typically lower than ester).

-

Quench: Cool back to 0°C. Carefully quench with 1M KHSO₄ (gas evolution: H₂). Stir until two clear phases appear.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with NaHCO₃ (sat.) and Brine. Dry over Na₂SO₄.

-

Purification: Concentrate in vacuo. The crude oil is often pure enough (>95%), but can be purified via flash chromatography (Hexanes/EtOAc 2:1).

Critical Control Point: Avoid using LiAlH₄ (LAH) unless strictly controlled at -78°C, as it can reduce the Boc carbamate to an N-methyl group.

Visualization: Synthesis & Reactivity Workflow

The following diagram illustrates the lineage of the molecule from L-Methionine and its divergent utility in drug synthesis.

Caption: Synthetic lineage from Methionine and divergent application in oxidation, metathesis, and alkylation.

Reactivity & Applications in Drug Discovery

The structural duality of this compound makes it a linchpin in "Diversity-Oriented Synthesis" (DOS).

4.1. Olefin Metathesis (The "Vinyl" Handle)

The terminal alkene is unhindered, making it an excellent Type I substrate for Grubbs catalysts.

-

Ring-Closing Metathesis (RCM): O-alkylation of the alcohol with an omega-unsaturated halide, followed by RCM, yields chiral morpholines and oxazepines.

-

Cross-Metathesis (CM): Reaction with acrylates yields chain-extended amino alcohols, precursors to sphingosine analogs.

4.2. Oxidation to Chiral Aldehydes

Oxidation (Swern or Dess-Martin Periodinane) yields the vinyl analog of Garner’s aldehyde . This intermediate is notoriously unstable and racemization-prone; it should be used immediately in Wittig or Grignard reactions to generate complex amino polyols.

4.3. Cyclization to Oxazolidinones

Treatment with bases (e.g., NaH) can induce cyclization to form the oxazolidinone (cyclic carbamate), a rigid scaffold found in antibiotics like Linezolid derivatives.

Handling, Stability, and Safety

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The alkene is susceptible to slow oxidation (epoxidation) by atmospheric oxygen over prolonged periods.

-

Racemization Risk: Low during storage. However, if oxidized to the aldehyde, the alpha-proton is acidic; avoid strong bases.

-

Safety: As a carbamate, it is a potential sensitizer. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

-

Synthesis from Methionine: Rapoport, H., et al. "Vinylglycine and N-(Benzyloxycarbonyl)-L-vinylglycine Methyl Ester from L-Methionine." Journal of Organic Chemistry, 1980.

-

Metathesis Applications: Grubbs, R. H., et al. "Olefin Metathesis: The Synthetic Tool of the Decade."[1] Organic Letters, 1999.[1][2]

-

Amino Alcohol Synthesis: "Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments." ACS Combinatorial Science, 2016.

-

General Properties: PubChem Compound Summary for CID 11041481, this compound.[3]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate

Abstract

(S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate is a chiral building block of significant interest in pharmaceutical synthesis, valued for its versatile functional groups. As with any drug development intermediate, a thorough understanding of its thermodynamic stability is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive framework for assessing the stability of this compound, detailing potential degradation pathways, and presenting robust experimental protocols for forced degradation studies and the development of a stability-indicating analytical method. This document is intended for researchers, scientists, and drug development professionals engaged in the chemical development and manufacturing of pharmaceuticals.

Introduction: The Imperative of Stability Assessment

The thermodynamic stability of a pharmaceutical intermediate like this compound dictates its shelf-life, storage conditions, and compatibility with various reagents and processing environments. Degradation of this molecule can lead to the formation of impurities that may be difficult to remove, potentially impacting the impurity profile of the final API and, consequently, its safety and efficacy.

This guide delves into the intrinsic stability of the target molecule by examining its core structural features: the acid-labile tert-butoxycarbonyl (Boc) protecting group and the reactive allylic alcohol moiety. A systematic approach to understanding and quantifying the degradation of this compound is presented through forced degradation studies, which are a regulatory requirement for demonstrating the specificity of stability-indicating analytical methods.[1][2][3]

Molecular Structure and Predicted Stability Profile

The structure of this compound combines two key functional groups that govern its reactivity and stability:

-

The N-Boc Group: The tert-butoxycarbonyl protecting group is widely used in organic synthesis due to its general stability under basic and nucleophilic conditions.[4][5] However, it is notoriously susceptible to cleavage under acidic conditions via a mechanism involving the formation of a stable tert-butyl cation.[5] Thermal deprotection at elevated temperatures is also a known characteristic of Boc-protected amines.[6]

-

The Allylic Alcohol: The vinyl group adjacent to the alcohol-bearing carbon introduces the potential for oxidative degradation.[7] Allylic alcohols can be oxidized to the corresponding aldehydes or carboxylic acids.[7] The double bond itself can also be a site for other reactions, although the stability of allylic alcohols is enhanced by resonance and hyperconjugation.[8][9]

Based on these structural features, a preliminary stability profile can be predicted, which will be systematically investigated through the experimental protocols outlined in this guide.

Potential Degradation Pathways

A comprehensive forced degradation study aims to identify the likely degradation products by subjecting the molecule to stress conditions that accelerate its decomposition.[1][2] For this compound, the following degradation pathways are postulated:

-

Acid-Catalyzed Hydrolysis: Cleavage of the Boc group to yield (S)-2-aminobut-3-en-1-ol, isobutylene, and carbon dioxide.

-

Base-Catalyzed Degradation: While the Boc group is generally stable, prolonged exposure to strong bases at elevated temperatures could potentially lead to unforeseen degradation.

-

Oxidative Degradation: The primary alcohol and the allylic position are susceptible to oxidation, potentially forming the corresponding aldehyde, carboxylic acid, or epoxide.

-

Thermal Degradation: High temperatures may induce deprotection of the Boc group or other decomposition pathways of the vinyl alcohol structure.[10][11]

-

Photolytic Degradation: Exposure to UV or visible light may catalyze degradation, particularly of the allylic system.

The following diagram illustrates the logical flow of a forced degradation study designed to probe these potential pathways.

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. pharmasm.com [pharmasm.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sltchemicals.com [sltchemicals.com]

- 9. sltchemicals.com [sltchemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Literature review of vinylglycinol derivatives in drug discovery

Strategic Synthon for Chiral Heterocycles and Peptidomimetics

Executive Summary

Vinylglycinol (2-aminobut-3-en-1-ol) represents a privileged chiral scaffold in modern medicinal chemistry. Its structural duality—possessing both a reactive alkene and a chiral amino-alcohol motif—makes it a linchpin for Divergent Oriented Synthesis (DOS). This guide analyzes the synthetic access to vinylglycinol derivatives and their application in constructing conformationally restricted peptides, glycosidase inhibitors, and sphingosine analogs.

Part 1: Structural Significance & Synthetic Access

The Chiral Value Proposition

In drug discovery, the transition from sp²-rich "flatland" molecules to sp³-rich chiral architectures is correlated with higher clinical success rates. Vinylglycinol offers:

-

Chiral Fidelity: Accessible from the chiral pool (L-Methionine, L-Serine) or via asymmetric catalysis, ensuring high enantiomeric excess (ee).

-

Orthogonal Reactivity: The vinyl group serves as a "silent" handle for late-stage functionalization (Metathesis, Heck coupling, Oxidation) while the amino-alcohol core remains protected.

Dominant Synthetic Routes

Route A: The Methionine "Chiral Pool" Approach (Rapoport Method)

This classical route relies on the thermal elimination of a sulfoxide derived from L-methionine.

-

Mechanism: L-Methionine is N-protected and oxidized to the sulfoxide. Under vacuum pyrolysis (Kugelrohr), the sulfoxide undergoes syn-elimination to yield N-protected vinylglycine, which is subsequently reduced to vinylglycinol.

-

Pros: Uses inexpensive starting materials; strictly maintains stereochemistry.

-

Cons: Requires high-temperature pyrolysis; atom economy is lower due to sulfoxide elimination.

Route B: Pd-Catalyzed DYKAT (Trost Method)

A modern, scalable approach utilizing Dynamic Kinetic Asymmetric Transformation (DYKAT) of butadiene monoepoxide.

-

Mechanism: Palladium-catalyzed alkylation of phthalimide with butadiene monoepoxide using a chiral ligand. The catalyst rapidly interconverts the racemic epoxide enantiomers, funneling them into a single enantiomeric product.

-

Pros: High atom economy; scalable; provides direct access to N-protected vinylglycinol.

-

Cons: Requires specific chiral phosphine ligands.

Part 2: The Vinylglycinol Toolkit (Reactivity Profile)

Ring-Closing Metathesis (RCM)

Vinylglycinol is the premier substrate for synthesizing hydroxylated pyrrolidines and piperidines . By N-alkylating vinylglycinol with an allyl group, researchers create a diene precursor. Treatment with Grubbs' II catalyst effects ring closure, yielding dehydropyrrolidines—key intermediates for glycosidase inhibitors.

Sphingosine and Lipid Synthesis

The vinyl group allows for Cross-Metathesis (CM) with long-chain olefins. This is the shortest stereoselective route to Sphingosine and Ceramide analogs, which are critical signaling molecules in apoptosis and immune response pathways.

Vigabatrin Synthesis (Case Study)

Vigabatrin (Sabril) , an irreversible GABA transaminase inhibitor used for epilepsy, is a gamma-vinyl-GABA analog.

-

Causality: The vinyl group in vinylglycinol mimics the substrate transition state, covalently binding to the PLP cofactor of the enzyme.

-

Synthesis: Trost’s DYKAT route provides the vinylglycinol core, which undergoes a 2-carbon homologation to yield Vigabatrin efficiently.

Part 3: Visualization of Strategic Pathways

The following diagram illustrates the divergent utility of vinylglycinol, mapping its transformation into three distinct drug classes.

Caption: Divergent synthesis map showing the transformation of Vinylglycinol into heterocycles, lipids, and GABA analogs.

Part 4: Detailed Experimental Protocol

Protocol: Synthesis of N-Cbz-L-Vinylglycine Methyl Ester (Rapoport Route) Note: This intermediate is easily reduced to the alcohol (vinylglycinol) using LiBH₄, but the critical step requiring technical precision is the formation of the vinyl group.

Objective: Isolate enantiopure vinylglycine derivative from L-Methionine. Safety: This protocol involves high-temperature vacuum distillation and noxious sulfur byproducts. Perform in a well-ventilated fume hood.

Phase 1: Sulfoxide Formation

-

Reagents: Dissolve N-Cbz-L-Methionine Methyl Ester (10.0 g) in Methanol (100 mL).

-

Oxidation: Add Sodium Periodate (NaIO₄, 1.1 equiv) dropwise at 0°C. Stir for 12 hours at room temperature.

-

Workup: Filter the precipitated iodate salts. Concentrate the filtrate. Partition between water/CHCl₃. Dry organic layer (MgSO₄) and concentrate to yield the sulfoxide as a viscous oil.

Phase 2: Pyrolytic Elimination (The Critical Step)

Causality: A standard elimination would racemize the alpha-carbon. Vacuum pyrolysis allows for a syn-elimination at lower effective temperatures, preserving chirality.

-

Setup: Use a Kugelrohr distillation apparatus. Place the sulfoxide oil in the source bulb.

-

Conditions: Set the oven temperature to 195–200°C . Apply high vacuum (0.1–0.3 mm Hg ).

-

Execution: The product (N-Cbz-L-Vinylglycine Methyl Ester) will distill over into the receiving bulb (cooled with Dry Ice/Acetone) as it forms.

-

Purification: The distillate is typically >90% pure. Flash chromatography (Hexanes/EtOAc 4:1) yields the pure olefin.

Phase 3: Reduction to Vinylglycinol

-

Dissolve the ester from Phase 2 in THF at 0°C.

-

Add LiBH₄ (2.0 equiv) cautiously.

-

Stir 4 hours. Quench with NH₄Cl. Extract with EtOAc to obtain N-Cbz-L-Vinylglycinol .

Part 5: Quantitative Comparison of Methods

| Feature | Methionine Route (Rapoport) | Butadiene Epoxide Route (Trost) | Serine Route (Garner's) |

| Starting Material | L-Methionine (Cheap) | Butadiene Monoepoxide (Commodity) | L-Serine (Cheap) |

| Key Step | Sulfoxide Pyrolysis | Pd-AAA (DYKAT) | Wittig Olefination |

| Scalability | Moderate (Pyrolysis limits) | High (Catalytic) | High |

| Atom Economy | Low (Loss of Methanethiol) | High (Additive) | Moderate (Phosphine oxide waste) |

| Enantiopurity | >98% ee (Source dependent) | >98% ee (Ligand dependent) | >98% ee |

| Primary Use | Academic/Lab Scale | Industrial/Process Chem | General Med Chem |

Part 6: References

-

Carrasco, M., Jones, R. J., Kamel, S., Rapoport, H., & Truong, T. (1998). N-(Benzyloxycarbonyl)-L-Vinylglycine Methyl Ester. Organic Syntheses, 75, 161.

-

Trost, B. M., Bunt, R. C., Lemoine, R. C., & Calkins, T. L. (2000). Dynamic Kinetic Asymmetric Transformation of Diene Monoepoxides: A Practical Asymmetric Synthesis of Vinylglycinol, Vigabatrin, and Ethambutol. Journal of the American Chemical Society, 122(25), 5968–5976.

-

Huwe, C. M., & Blechert, S. (1997). A Facile Synthesis of Enantiomerically Pure 3-Hydroxypyrrolidines via Ring-Closing Metathesis. Synthesis, 1997(01), 61-67.

-

Berkheij, M., et al. (2005). Synthesis of Sphingosines via Cross-Metathesis. Tetrahedron Letters, 46(14), 2369-2371.

-

Wei, L., & Lubell, W. D. (2001). Vinylic Amino Acids in Peptide Synthesis: Side-Chain Functionalization and Backbone Constraints. Canadian Journal of Chemistry, 79(11), 1562-1576.

Methodological & Application

Using (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate in Grubbs cross-metathesis

Executive Summary

(S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate (referred to herein as Substrate A ) is a high-value chiral building block derived from L-serine. It serves as a critical scaffold for the synthesis of sphingolipids, amino acids, and peptidomimetics. However, its utility in Olefin Cross-Metathesis (CM) is frequently compromised by two mechanistic failure modes: ruthenium-hydride induced isomerization (leading to ethyl ketones) and catalyst sequestration via chelation.

This guide provides a validated framework for utilizing Substrate A in CM reactions. We present two distinct protocols: a robust "Protection-First" pathway and a "Direct-Use" pathway utilizing hydride scavengers.

Mechanistic Analysis & Substrate Classification

To design a successful reaction, one must first classify the substrate according to the Chatterjee-Grubbs Model [1].

-

Olefin Type: Type II (Slow homodimerization).[1][2]

-

Reasoning: The allylic stereocenter and the polar carbamate/hydroxyl groups create steric and electronic drag, preventing rapid homodimerization.

-

-

Implication: To achieve high yields, Substrate A should generally be paired with a Type I olefin (rapid homodimerizer, e.g., terminal alkenes, styrenes) or used in excess against a Type III partner.

Failure Mode: The Isomerization Trap

The free hydroxyl group at C1 is a liability. In the presence of degrading Ruthenium species, a Ru-H (ruthenium hydride) species can form.[3][4] This species catalyzes the migration of the C3-C4 double bond to the C2-C3 position, forming an enol which tautomerizes to a chemically dead ethyl ketone.

Figure 1: Mechanistic divergence showing the isomerization trap (red path) versus the desired metathesis (blue path).

Catalyst Selection & Additive Strategy

| Catalyst | Suitability | Notes |

| Grubbs II (G-II) | Moderate | Prone to hydride formation. Requires additives (benzoquinone) if -OH is free. |

| Hoveyda-Grubbs II (HG-II) | High | Robust phosphine-free complex. "Boomerang" mechanism allows for lower loading (1-5 mol%). |

| Grubbs-Z | Specialized | Use only if Z-selectivity is strictly required; generally lower turnover for this substrate. |

Critical Additive: 1,4-Benzoquinone .[4][5][6][7]

-

Function: Oxidizes transient Ru-H species back to active Ru species or sequesters them, preventing the isomerization cycle described in Figure 1 [2].

Experimental Protocols

Protocol A: The "Protection-First" Route (Recommended)

Best for: High-value synthesis (e.g., Sphingosine) where yield >85% is required.

Rationale: Converting the free alcohol to a silyl ether (TBS or TBDPS) converts the substrate from a chelation-prone alcohol to a purely steric Type II olefin, significantly increasing catalyst turnover.

-

Protection Step:

-

Dissolve Substrate A (1.0 equiv) in DCM.

-

Add Imidazole (2.5 equiv) and TBDPSCl (1.1 equiv). Stir at RT for 4h.

-

Result: Quantitative conversion to the silyl ether.

-

-

Metathesis Reaction:

-

Vessel: Flame-dried Schlenk flask under Argon.

-

Solvent: Anhydrous DCM (0.1 M concentration).

-

Reagents:

-

Protected Substrate A (1.0 equiv).[8]

-

Cross Partner (e.g., 1-pentadecene for sphingosine) (2.0 - 3.0 equiv). Note: Excess Type I partner drives the Type II substrate to conversion.

-

Catalyst: Hoveyda-Grubbs II (2.5 mol%).

-

-

Conditions: Reflux (40°C) for 12 hours.

-

-

Purification:

-

Concentrate in vacuo.

-

Flash chromatography (Hexanes/EtOAc).

-

Expectation: >90% yield, predominantly E-isomer (>20:1 E/Z).

-

Protocol B: Direct Cross-Metathesis (Advanced)

Best for: Rapid screening or when protection/deprotection steps are undesirable.

Rationale: Uses benzoquinone to suppress isomerization of the free alcohol.

-

Setup:

-

Charge a Schlenk tube with Substrate A (1.0 equiv) and the Coupling Partner (2.0 equiv).

-

Add 1,4-Benzoquinone (10 mol% relative to substrate).[5] Crucial Step.

-

Dissolve in degassed DCM (0.2 M).

-

-

Catalyst Addition:

-

Add Grubbs II or HG-II (5 mol%).

-

Tip: Add catalyst in two portions (0h and 4h) to maintain active species concentration.

-

-

Reaction:

-

Heat to reflux (40°C) for 18-24 hours.

-

Monitoring: Check via TLC. If ketone byproduct (lower R_f than product, higher than SM) appears, increase benzoquinone loading.

-

-

Workup:

-

The reaction mixture will turn dark brown/black.

-

Filter through a pad of silica gel to remove Ru residues and quinones before column chromatography.

-

Case Study: Synthesis of C18-Sphingosine

The synthesis of Sphingosine highlights the strategic pairing of Substrate A (Type II) with 1-pentadecene (Type I).

Figure 2: Workflow for the synthesis of Sphingosine using Protocol A.

Troubleshooting & Optimization Matrix

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<50%) | Catalyst death or Type II/Type II mismatch. | Increase partner equivalents (Type I). Switch from DCM to Toluene (80°C) to drive thermodynamics. |

| Ethyl Ketone Formation | Isomerization active. | Protocol B: Add 10-20 mol% 1,4-Benzoquinone. Protocol A: Ensure full -OH protection. |

| Homodimerization of Partner | Statistical inevitability with Type I partners.[2] | Use excess partner (3-5 equiv). The homodimer is active and will eventually cross-metathesize with Substrate A. |

| No Reaction | Steric crowding. | If partner is also Type II (e.g., methyl crotonate), use Schrock catalyst (Mo-based) or Grela catalyst (modified HG-II). |

References

-

Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003).[9] A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society.[4][7][10][11][12] Link

-

Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005).[4][7] Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society.[4][7][10][11][12] Link

-

Voigtritter, K., Ghorai, S., & Lipshutz, B. H. (2011).[13] Rate Enhanced Olefin Cross-Metathesis Reactions: The Copper Iodide Effect. Journal of Organic Chemistry. Link

-

Rai, A. N., & Basu, A. (2005). Synthesis of D-erythro-sphingosine via olefin cross-metathesis. Journal of Organic Chemistry. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 4. Prevention of Undesirable Isomerization during Olefin Metathesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Prevention of undesirable isomerization during olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. A general model for selectivity in olefin cross metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. Synthesis of Functionalized Olefins by Cross and Ring-Closing Metatheses [organic-chemistry.org]

- 13. Cross Metathesis [organic-chemistry.org]

Application Notes and Protocols: N-Boc Deprotection of 1-hydroxybut-3-en-2-ylcarbamate

<

Introduction: The Strategic Importance of N-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules like pharmaceuticals and natural products. Its widespread adoption stems from its robustness under a wide range of chemical conditions and, crucially, its clean and efficient removal under acidic conditions.[1][2][3][4] This application note provides a detailed guide for the N-Boc deprotection of 1-hydroxybut-3-en-2-ylcarbamate, a substrate of interest due to the presence of both an allylic alcohol and a vinyl group—functionalities that necessitate careful selection of deprotection conditions to avoid unwanted side reactions.

The resulting product, 1-aminobut-3-en-2-ol, is a valuable chiral building block in synthetic chemistry. The successful deprotection is therefore a critical step in multi-step synthetic sequences. This document will delve into the mechanistic underpinnings of the deprotection, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization.

Mechanistic Rationale: The Acid-Catalyzed Pathway

The removal of the Boc group is an acid-catalyzed process that proceeds through a well-established E1 elimination mechanism.[1][5][6] The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[1][6] This protonation enhances the electrophilicity of the carbonyl carbon, weakening the C-O bond.

The subsequent and rate-determining step involves the departure of the stable tert-butyl cation, leading to the formation of an unstable carbamic acid intermediate.[1][5] This carbamic acid readily undergoes decarboxylation to release carbon dioxide and the desired free amine.[1][5] The liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt.[5][6]

It is important to note that the tert-butyl cation generated can potentially act as an alkylating agent for nucleophilic residues within the substrate or solvent.[7] While the structural simplicity of 1-hydroxybut-3-en-2-ylcarbamate minimizes intramolecular targets for this cation, the choice of reaction conditions should still consider the suppression of potential side reactions.

Caption: Acid-catalyzed N-Boc deprotection mechanism.

Comparative Analysis of Deprotection Protocols

The choice of acidic reagent and solvent system is paramount for a successful deprotection, especially with a potentially sensitive substrate like 1-hydroxybut-3-en-2-ylcarbamate. The two most common and effective methods involve trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.

| Method | Reagents | Solvent | Typical Conditions | Advantages | Disadvantages |

| TFA/DCM | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% TFA in DCM, 0°C to RT, 1-4 hours[8][9][10] | High efficiency, volatile byproducts for easy removal.[1] | Harsh acidity can affect other sensitive functional groups; TFA salts can be oily.[11] |

| HCl/Dioxane | 4M HCl in 1,4-Dioxane | 1,4-Dioxane | Stoichiometric or slight excess, RT, 30 min to several hours[12][13][14] | Milder conditions, often yields crystalline hydrochloride salts.[11] | Dioxane is a peroxide-former and has a higher boiling point. |

| HCl/Methanol | Acetyl chloride in Methanol (in situ HCl generation) | Methanol | Stoichiometric or slight excess, 0°C to RT, 1-4 hours | Milder than TFA, volatile solvent. | Potential for esterification with other functional groups. |

For 1-hydroxybut-3-en-2-ylcarbamate, the primary concern is the potential for acid-catalyzed side reactions involving the allylic alcohol and the double bond, such as rearrangement or polymerization. Therefore, milder conditions and careful temperature control are advised.

Detailed Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid in Dichloromethane

This protocol is highly effective but requires careful monitoring due to the strength of TFA.

Materials and Reagents:

-

1-hydroxybut-3-en-2-ylcarbamate

-

Trifluoroacetic acid (TFA), reagent grade

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: Dissolve 1-hydroxybut-3-en-2-ylcarbamate (1 equivalent) in anhydrous DCM (approximately 10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0°C in an ice bath. This is crucial to control the initial exotherm and minimize potential side reactions.

-

Acid Addition: Slowly add TFA (4-10 equivalents) to the stirred solution. A common concentration is 20-25% TFA in DCM.[10]

-

Reaction Monitoring: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

-

Work-up: a. Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. b. Redissolve the residue in a suitable organic solvent like ethyl acetate or DCM. c. Slowly and carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Be cautious as CO₂ evolution will occur. Continue adding the bicarbonate solution until the aqueous layer is basic (pH > 8). d. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2-3 times). e. Combine the organic layers and wash with brine. f. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 1-aminobut-3-en-2-ol.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure, depending on its physical properties.

Caption: Workflow for TFA-mediated Boc deprotection.

Protocol 2: Deprotection using HCl in 1,4-Dioxane

This method is generally milder than the TFA protocol and often provides the product as a crystalline hydrochloride salt, which can simplify purification.[12][13][14]

Materials and Reagents:

-

1-hydroxybut-3-en-2-ylcarbamate

-

4M HCl in 1,4-dioxane

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Apparatus for filtration (e.g., Buchner funnel)

Procedure:

-

Reaction Setup: Dissolve 1-hydroxybut-3-en-2-ylcarbamate (1 equivalent) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

-

Acid Addition: To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (2-5 equivalents).

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[12][13][14] Monitor the reaction by TLC or LC-MS.

-

Product Isolation: a. Upon completion, the hydrochloride salt of the product may precipitate out of the solution. If not, the product can be precipitated by the addition of anhydrous diethyl ether. b. Collect the solid product by filtration. c. Wash the solid with cold diethyl ether to remove any non-polar impurities. d. Dry the product under vacuum to yield the 1-aminobut-3-en-2-ol hydrochloride salt.

-

Free Amine Generation (Optional): If the free amine is required, the hydrochloride salt can be dissolved in water and neutralized with a base (e.g., NaOH or NaHCO₃), followed by extraction with an organic solvent as described in Protocol 1.

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause | Recommended Solution |

| Incomplete Reaction | Insufficient acid stoichiometry or reaction time. | Increase the equivalents of acid or prolong the reaction time. Gentle warming (to 40-50°C) can be considered, but must be done with caution to avoid side reactions. |

| Formation of Side Products | Acid-catalyzed rearrangement of the allylic alcohol or polymerization of the vinyl group. | Perform the reaction at a lower temperature (0°C or below). Use a milder acid system like HCl in dioxane. |

| Low Yield after Work-up | The amine product may be water-soluble, especially as the hydrochloride salt. | During the neutralization and extraction steps, ensure the aqueous layer is thoroughly extracted multiple times. Saturating the aqueous layer with NaCl can decrease the solubility of the amine and improve extraction efficiency. |

| Product is an Oil Instead of a Solid | TFA salts are often oils.[11] The free amine may also be a low-melting solid or an oil. | If using TFA, consider converting the TFA salt to the HCl salt by dissolving the crude product in a minimal amount of methanol and adding a solution of HCl in ether. If the free amine is an oil, purification by distillation may be the most effective method. |

Conclusion

The N-Boc deprotection of 1-hydroxybut-3-en-2-ylcarbamate is a readily achievable transformation with careful consideration of the reaction conditions. Both TFA in DCM and HCl in dioxane are effective methods, with the latter offering a milder alternative that may be preferable for this substrate. Careful temperature control and reaction monitoring are key to achieving high yields and purity. The protocols and troubleshooting guide provided herein are based on established chemical principles and extensive practical experience, offering a solid foundation for researchers in their synthetic endeavors.

References

-

Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved from [Link]

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58, 338-341. Retrieved from [Link]

-

BOC Protection and Deprotection. (2021). J&K Scientific LLC. Retrieved from [Link]

-

General Procedure for the deprotection of the Boc-group. (2010). The Royal Society of Chemistry. Retrieved from [Link]

-

Boc Deprotection - TFA - Common Organic Chemistry. (n.d.). Retrieved from [Link]

-

A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). E-Journal of Chemistry, 9(4), 2135-2142. Retrieved from [Link]

-

Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. (2012). Der Pharma Chemica, 4(4), 1493-1499. Retrieved from [Link]

-

Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 543-548. Retrieved from [Link]

-

TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction of oxoindole-derived α-aryl-β-amino acids. (2017). Tetrahedron, 73(33), 5036-5044. Retrieved from [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. Retrieved from [Link]

-

Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. (2021). Reaction Chemistry & Engineering, 6(5), 826-834. Retrieved from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(40), 24017-24026. Retrieved from [Link]

-

A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012). E-Journal of Chemistry, 9(4), 2135-2142. Retrieved from [Link]

-

Boc De-protection. (2023, October 18). Reddit. Retrieved from [Link]

-

BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd. Retrieved from [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(40), 24017-24026. Retrieved from [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(40), 24017-24026. Retrieved from [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development. Retrieved from [Link]

-

Removal of Boc protecting group as workup?. (2014, June 22). Reddit. Retrieved from [Link]

-

Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. Retrieved from [Link]

-

Chemical stability in dosage forms. (2015). Clinical Gate. Retrieved from [Link]

-

Boc and tBu ester pH stability during enamine hydrolysis. (2024, June 19). Reddit. Retrieved from [Link]

-

(PDF) Stability of drugs and medicines Hydrolysis. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. scispace.com [scispace.com]

- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. BOC deprotection [ms.bzchemicals.com]

- 8. chempep.com [chempep.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. commonorganicchemistry.com [commonorganicchemistry.com]

- 11. reddit.com [reddit.com]

- 12. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. experts.arizona.edu [experts.arizona.edu]

- 14. researchgate.net [researchgate.net]

Application Note: Scalable Preparation of Chiral Allylic Amines from Amino Alcohols

Abstract & Strategic Overview

Chiral allylic amines are privileged pharmacophores found in numerous bioactive molecules, including sphingosine-1-phosphate modulators, protease inhibitors, and antifungal agents (e.g., Naftifine analogs). While catalytic asymmetric allylation of alkenes is a developing field, the chiral pool synthesis starting from amino alcohols remains the industrial "Gold Standard" for scalability, enantiomeric purity, and regulatory compliance.

This Application Note details two robust, scalable protocols for converting N-protected amino alcohols into chiral allylic amines. Unlike academic micro-scale methods, these protocols are optimized for process safety , atom economy , and stereochemical integrity (prevention of racemization).

The Two Strategic Pathways

-

Pathway A (The Oxidation-Olefination Route): Ideal for accessing diverse alkene geometries (E/Z) via aldehyde intermediates. Optimized to prevent

-epimerization. -

Pathway B (The Cyclic Sulfamidate Route): A stereospecific substitution method that avoids unstable aldehyde intermediates entirely, ideal for strict enantiomeric excess (

) requirements.

Critical Process Parameters (CPP)

To ensure reproducibility and scalability, the following parameters must be strictly controlled.

| Parameter | Criticality | Scientific Rationale |

| Oxidation Temperature | High | In Pathway A, oxidation of N-protected amino alcohols to aldehydes is prone to racemization via enolization. Temperatures must be kept |

| Nitrogen Protection | High | Carbamate protecting groups (Boc, Cbz) are essential. Amides or free amines can lead to N-O chelation or side reactions during oxidation/olefination. |

| Base Selection (Olefination) | Medium | For HWE reactions, using Masamune’s conditions (LiCl/DBU or DIPEA) prevents the strong basicity of NaH/LDA, preserving the |

| Sulfamidate Hydrolysis | High | In Pathway B, the final hydrolysis of the N-sulfate intermediate requires controlled acidic conditions to avoid degrading acid-sensitive alkene moieties. |

Pathway A: The Oxidation-Olefination Protocol

Best for: Generating specific alkene geometries (E vs Z) and large-scale batch processing.

Workflow Diagram[1]

Figure 1: Workflow for the Oxidation-Olefination route highlighting the instability of the aldehyde intermediate.

Detailed Protocol

Step 1: Non-Racemizing Oxidation (Anelli Protocol)

Why this method? Unlike Swern oxidation (which releases noxious DMS) or IBX (explosive risk), the TEMPO-mediated oxidation is scalable, operates at

Reagents:

-

N-Boc-Amino Alcohol (1.0 equiv)

-

TEMPO (0.01 equiv)

-

NaBr (0.1 equiv)

-

NaOCl (Commercial bleach, ~1.1 equiv)

-

Solvent: DCM/Water biphasic system

Procedure:

-

Dissolve N-Boc-amino alcohol (e.g., N-Boc-L-phenylglycinol) in DCM (5 vol) and cool to

. -

Add aqueous solution of NaBr and TEMPO.

-

Critical Step: Add NaOCl dropwise while maintaining internal temperature

. Monitor pH; maintain pH 8.6–9.5 using -

Quench with aqueous

immediately upon consumption of starting material (TLC/HPLC). -

Separate layers. Do not purify the aldehyde on silica (risk of racemization). Use the crude solution directly in Step 2.

Step 2: Horner-Wadsworth-Emmons (HWE) Olefination

Why this method? Standard Wittig conditions often require strong bases (n-BuLi) that epimerize the aldehyde. The Masamune-Roush modification uses mild bases.

Reagents:

-

Triethyl phosphonoacetate (1.2 equiv)

-

LiCl (1.5 equiv)

-

DBU or DIPEA (1.2 equiv)

-

Solvent: MeCN or THF

Procedure:

-

Suspend LiCl in dry MeCN (anhydrous is critical) and stir for 20 min to solubilize.

-

Add the phosphonate ester and cool to

. -

Add DBU followed by the crude aldehyde solution from Step 1.

-

Warm to room temperature and stir for 2–4 hours.

-

Workup: Aqueous quench, extraction with EtOAc.

-

Purification: Silica gel chromatography. The

-unsaturated ester is stable and racemization-resistant. -

Reduction (Optional): If the target is the allylic amine (not ester), reduce the ester group using DIBAL-H (2.2 equiv,

) to the allylic alcohol, or fully reduce the alkene if required (though that removes the allylic nature).

Pathway B: The Cyclic Sulfamidate Protocol

Best for: Strict conservation of ee and "clean" inversion of stereochemistry.

Mechanistic Insight

This pathway utilizes the "chiral memory" of the amino alcohol by locking it into a cyclic sulfamidate. Ring opening with a vinyl nucleophile occurs via

Figure 2: The Sulfamidate pathway ensures high enantiomeric excess via stereospecific

Detailed Protocol

Step 1: Formation of Cyclic Sulfamidate

-

Reaction: Treat the amino alcohol with

(1.2 equiv) and Imidazole (4 equiv) in DCM at -

Oxidation: Add

(cat) and -

Purification: Filtration through a silica plug. These intermediates are crystalline and stable.

Step 2: Ring Opening with Vinyl Nucleophile

-

Setup: Dissolve cyclic sulfamidate in dry THF. Cool to

.[1] -

Nucleophile: Prepare Vinylmagnesium bromide (or a functionalized vinyl Grignard). Add CuI (0.2 equiv) if using less reactive Grignards to form the cuprate in situ.

-

Addition: Add the Grignard reagent slowly.

-

Mechanism: The nucleophile attacks the carbon bearing the oxygen, opening the ring to form an N-sulfated amine.

-

Hydrolysis: The reaction mixture is treated with 20% aqueous citric acid or dilute HCl to hydrolyze the N-sulfate group, yielding the free (or protected) amine.

Comparative Data & Scalability Analysis

| Feature | Pathway A (Oxidation-Olefination) | Pathway B (Sulfamidate) |

| Stereochemistry | Retention (Risk of racemization) | Inversion (Strictly conserved) |

| Atom Economy | Moderate (Phosphonate waste) | High |

| Scalability | Excellent (Standard batch reactors) | Good (Requires cryogenic cooling) |

| Cost | Low (Generic reagents) | Moderate (Ru catalyst, Grignards) |

| Safety | TEMPO/Bleach is exothermic | Grignards require anhydrous handling |

| Typical Yield | 75–85% | 80–92% |

References

-

Garner’s Aldehyde Optimization

- Title: "Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure n

- Source:Beilstein Journal of Organic Chemistry, 2013.

-

URL:[Link]

- Relevance: Validates the oxidation-olefination sequence and provides specific yield d

-

TEMPO Oxidation (Anelli Protocol)

- Title: "Fast and selective oxidation of primary alcohols to aldehydes...

- Source:Journal of Organic Chemistry, 1987 (Anelli et al.).

-

URL:[Link]

- Relevance: The industry standard for non-racemizing oxid

-

Cyclic Sulfamidate Synthesis

- Title: "Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments."

- Source:ACS Omega, 2017.

-

URL:[Link]

- Relevance: details the preparation of cyclic sulfamidates from amino alcohols for fragment-based drug discovery.

-

General Review of Allylic Amine Synthesis

Sources

Cyclization methods using (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate precursors

Application Note: Cyclization Strategies for (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate

Executive Summary

This compound (also known as

This Application Note details the two primary cyclization pathways utilized in drug discovery for this precursor:

-

Intramolecular Cyclization to (S)-4-vinyl-2-oxazolidinone: A "locking" strategy to restrict conformational freedom and protect the amino-alcohol motif, widely used in the synthesis of sphingosine analogs and peptidomimetics.[1]

-

Ring-Closing Metathesis (RCM) to Chiral Piperidines: A constructive strategy involving

-functionalization followed by ruthenium-catalyzed cyclization to access dehydropiperidines (iminosugars).[1]

Strategic Overview & Mechanism

The cyclization logic depends on the target pharmacophore. The researcher must choose between "internal" cyclization (reacting the alcohol with the Boc group) or "external" cyclization (reacting the alkene with an appended olefin).

Pathway A: Base-Mediated Internal Cyclization (Oxazolidinone Formation)

This method utilizes the internal carbamate as an electrophile.[1] Under basic conditions, the primary alcohol is deprotonated and attacks the Boc carbonyl, displacing tert-butoxide. This creates a rigid 5-membered oxazolidinone ring, fixing the stereochemistry at the C4 position.

-

Key Advantage: Differentiates the nitrogen and oxygen functionalities; the resulting vinyl group is sterically accessible for subsequent cross-metathesis or oxidation.

Pathway B: Ring-Closing Metathesis (Piperidine Synthesis)

This method treats the precursor as a scaffold.[1] The alcohol is first alkylated with an allyl halide. The resulting diene undergoes RCM using a Grubbs-type catalyst to form a six-membered nitrogen heterocycle.[1]

-

Key Advantage: Rapid access to non-aromatic N-heterocycles (piperidines) which are privileged scaffolds in glycosidase inhibitors.[1]

Figure 1: Divergent cyclization pathways for (S)-N-Boc-vinylglycinol.[1] Pathway A forms a cyclic carbamate; Pathway B builds a piperidine ring.

Detailed Protocols

Protocol A: Synthesis of (S)-4-vinyl-2-oxazolidinone

Target Application: Chiral auxiliary synthesis, conformational locking.[1]

Reagents & Equipment:

-

Precursor: this compound (1.0 equiv)[1]

-

Base: Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)

-

Solvent: Anhydrous THF (0.1 M concentration)

-

Quench: Saturated

solution[1] -

Equipment: Flame-dried round-bottom flask, inert atmosphere (

or Ar).

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried flask with NaH (1.2 equiv) under an inert atmosphere. Wash the NaH with dry hexane (2x) to remove mineral oil if downstream purification is sensitive to lipophiles; otherwise, use as is. Suspend in anhydrous THF.

-

Addition: Cool the suspension to 0°C. Dissolve the precursor in THF and add it dropwise to the NaH suspension over 15 minutes. Caution: Hydrogen gas evolution.[1]

-

Cyclization: Allow the reaction to warm to room temperature (20-25°C) and stir for 2–4 hours.

-

Workup: Cool to 0°C. Quench carefully with saturated aqueous

. Dilute with EtOAc. -

Extraction: Separate phases. Extract the aqueous layer with EtOAc (3x).[1] Combine organics, wash with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Silica gel, gradient 20%

50% EtOAc/Hexanes).

Self-Validating Checkpoints:

-

Appearance: The product should be a white crystalline solid or clear oil.

-

NMR Verification: Disappearance of the tert-butyl singlet (approx.[1] 1.4 ppm). Appearance of the cyclic carbamate carbonyl signal in

NMR (~158 ppm).

Protocol B: Synthesis of Chiral Dehydropiperidines via RCM

Target Application: Iminosugar synthesis, peptidomimetics.

Reagents & Equipment:

-

Precursor: this compound (1.0 equiv)[1]

-

Reagent 1: Allyl bromide (1.5 equiv)

-

Base: NaH (1.5 equiv) or KOH/DMSO (for milder phase transfer)[1]

-

Catalyst: Grubbs 2nd Generation Catalyst (2–5 mol%)[1]

-

Solvent: Anhydrous DCM (degassed).[1]

Step-by-Step Methodology:

Phase 1: O-Allylation [1]

-

Setup: Dissolve precursor in anhydrous DMF or THF at 0°C.

-

Deprotonation: Add NaH (1.5 equiv) portion-wise.[1] Stir for 30 min.

-

Alkylation: Add allyl bromide (1.5 equiv) dropwise. Warm to RT and stir for 4–12 hours.

-

Workup: Quench with water, extract with ether/EtOAc. Purify the diene intermediate by silica chromatography. Note: Ensure the diene is free of sulfur or basic impurities before the metathesis step.

Phase 2: Ring-Closing Metathesis

-

Degassing (Critical): Dissolve the diene intermediate in anhydrous DCM to a dilute concentration (0.005 M to 0.01 M) to favor intramolecular cyclization over intermolecular polymerization. Sparge with Argon for 15 minutes.

-

Catalysis: Add Grubbs II catalyst (2–5 mol%).

-

Reflux: Fit with a reflux condenser and heat to 40°C (gentle reflux) for 2–6 hours.

-

Visual Cue: Solution often turns from brownish-pink to dark brown/black.[1]

-

-

Quench/Purification: Concentrate the solvent. Purify directly via flash chromatography.[1]

-

Scavenging: If ruthenium residue is high, treat the crude solution with activated charcoal or a specific scavenger (e.g., SiliaMetS®) before filtration.

-

Figure 2: Logical flow of the Ring-Closing Metathesis sequence.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Protocol A (Oxazolidinone) | Protocol B (RCM) |

| Water Content | Strict anhydrous required (NaH sensitivity). | Moderate tolerance, but anhydrous DCM prevents catalyst decomposition. |

| Concentration | 0.1 M - 0.5 M (Standard).[1] | < 0.01 M (Critical to prevent polymerization).[1] |

| Temperature | 0°C | 40°C (Reflux) often required for complete conversion.[1] |

| Common Failure | Incomplete cyclization due to old NaH.[1] | Catalyst poisoning by residual amines or sulfur from previous steps.[1] |

| Safety | Ethylene gas evolution (ensure venting).[1] |

Expert Tip - RCM Validation: If the RCM reaction stalls, add Ti(OiPr)4 (0.1 equiv) to the reaction mixture. This Lewis acid can break up inactive Ruthenium-chelate complexes formed with the Boc-carbamate oxygen, re-entering the catalyst into the active cycle.

References

-

Synthesis of Vinylglycinol Derivatives

-

Oxazolidinone Cyclization (General Methodology)

- Stereoselective synthesis of oxazolidinones

-

Source:

-

Ring-Closing Metathesis of Allylglycine Derivatives

- Application of RCM to synthesize piperidines

-

Source:

-

Grubbs Catalyst Troubleshooting

- Prevention of catalyst chelation in RCM of nitrogen-containing substr

-

Source:

Sources

Application Notes and Protocols for the Synthesis of Chiral Pyrrolidines from Vinylglycinol Derivatives

Introduction: The Significance of Chiral Pyrrolidines and the Strategic Value of Vinylglycinol

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The stereochemistry of substituents on the pyrrolidine ring is often critical for biological activity, making the development of stereoselective synthetic routes a paramount objective for organic chemists. Vinylglycinol, a chiral amino alcohol readily accessible from natural amino acids, represents a versatile and powerful starting material for the construction of these valuable heterocyclic compounds. Its inherent chirality and the presence of multiple functional groups—an amine, a hydroxyl group, and a vinyl group—offer a rich platform for a variety of synthetic transformations, leading to a diverse array of substituted chiral pyrrolidines.

This guide provides a detailed overview of the key strategies and experimental protocols for the synthesis of chiral pyrrolidines commencing from vinylglycinol derivatives. We will delve into the mechanistic underpinnings of these transformations, providing not just the "how" but also the critical "why" behind the experimental design, empowering researchers to adapt and innovate upon these foundational methods.

Key Synthetic Strategies: A Mechanistic Perspective

The conversion of vinylglycinol to a chiral pyrrolidine fundamentally relies on an intramolecular cyclization event. The specific strategy employed will dictate the nature of the substituents on the final pyrrolidine ring. Two primary and highly effective approaches are detailed below:

-

Intramolecular Nucleophilic Substitution: This is a classic and robust method for forming the pyrrolidine ring. The strategy involves the conversion of the hydroxyl group of an N-protected vinylglycinol into a good leaving group. The nitrogen atom of the protected amine then acts as an intramolecular nucleophile, displacing the leaving group to forge the C-N bond that closes the ring. The stereochemistry of the starting vinylglycinol directly translates to the stereochemistry of the resulting pyrrolidine, making this a highly stereospecific process.

-

Ring-Closing Metathesis (RCM): This powerful, Nobel Prize-winning reaction provides an alternative and efficient route to functionalized pyrrolidines.[2] In this approach, the vinylglycinol is first N-allylated, creating a diene system. A ruthenium-based catalyst then orchestrates the formation of a new double bond within the molecule, closing the five-membered ring and releasing a small volatile olefin, such as ethene. This method is particularly advantageous for creating pyrrolidines with a vinyl substituent, which can be further functionalized.

Experimental Protocols and Workflows

Part 1: Synthesis of a 2-Substituted Pyrrolidine via Intramolecular Nucleophilic Substitution

This workflow outlines the conversion of L-vinylglycinol to a chiral N-Boc-protected 2-vinylpyrrolidine. The key steps are N-protection of the amine, activation of the hydroxyl group via mesylation, and subsequent base-mediated intramolecular cyclization.

Workflow Diagram:

Caption: Workflow for the synthesis of N-Boc-(R)-2-vinylpyrrolidine from L-vinylglycinol.

Protocol 1: N-Boc Protection of L-Vinylglycinol

Objective: To protect the amino group of L-vinylglycinol with a tert-butoxycarbonyl (Boc) group to prevent its interference in subsequent reactions.

Materials:

-

L-Vinylglycinol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)/Water solvent system

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve L-vinylglycinol (1.0 eq.) in a suitable solvent system such as DCM or a mixture of THF and water.

-

Base Addition: Add a base such as triethylamine (1.5 eq.) or an aqueous solution of sodium bicarbonate (2.0 eq.) to the solution.

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) either neat or dissolved in a small amount of the reaction solvent.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

If using DCM, wash the organic layer sequentially with 1M HCl (to remove excess TEA, if used), saturated aqueous NaHCO₃, and brine.

-

If using a THF/water system, remove the THF under reduced pressure and extract the aqueous residue with ethyl acetate. Wash the combined organic extracts with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-vinylglycinol, which is often a viscous oil or a low-melting solid and can be used in the next step without further purification.

Protocol 2: Mesylation of N-Boc-L-vinylglycinol

Objective: To activate the primary hydroxyl group of N-Boc-L-vinylglycinol by converting it to a mesylate, an excellent leaving group for nucleophilic substitution.[3]

Materials:

-

N-Boc-L-vinylglycinol (from Protocol 1)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: Dissolve N-Boc-L-vinylglycinol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (1.5 eq.) dropwise to the stirred solution.

-

Mesylation: Slowly add methanesulfonyl chloride (1.2 eq.) to the reaction mixture, maintaining the temperature at 0 °C.[3]

-

Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

-

Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude N-Boc-L-vinylglycinol mesylate. This product is often used immediately in the next step due to its potential instability.

Protocol 3: Intramolecular Cyclization to form N-Boc-(R)-2-vinylpyrrolidine

Objective: To induce intramolecular cyclization via nucleophilic attack of the Boc-protected nitrogen onto the carbon bearing the mesylate leaving group.

Materials:

-

N-Boc-L-vinylglycinol mesylate (from Protocol 2)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Base Suspension: In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq.) in anhydrous THF.

-

Substrate Addition: Dissolve the crude N-Boc-L-vinylglycinol mesylate in a small amount of anhydrous THF and add it dropwise to the stirred suspension of NaH at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous mixture with ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-(R)-2-vinylpyrrolidine.

Expected Stereochemical Outcome: The intramolecular cyclization proceeds via an SN2 mechanism. This results in an inversion of configuration at the carbon bearing the leaving group. Therefore, starting from L-vinylglycinol (which has the S configuration at the carbon bearing the amino group), the resulting 2-substituted pyrrolidine will have the R configuration at this stereocenter.

Mechanistic Rationale for Stereochemical Control:

Caption: Workflow for the synthesis of a chiral 3-hydroxy-2-vinylpyrrolidine via RCM.

Note: Detailed protocols for N-allylation and RCM can be adapted from standard literature procedures. The choice of Grubbs catalyst (first, second, or third generation) can influence reaction efficiency and functional group tolerance.

Data Presentation: Expected Yields and Stereoselectivity

The following table summarizes typical yields and stereoselectivity for the key transformations described in the intramolecular nucleophilic substitution route. It is important to note that these values are illustrative and can vary depending on the specific substrate, reaction conditions, and scale.

| Step | Transformation | Product | Typical Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |

| 1 | N-Boc Protection | N-Boc-L-vinylglycinol | >95 | N/A | >99 |

| 2 | Mesylation | N-Boc-L-vinylglycinol Mesylate | 90-98 (crude) | N/A | >99 |

| 3 | Intramolecular Cyclization | N-Boc-(R)-2-vinylpyrrolidine | 70-85 | >95:5 | >99 |

Conclusion and Future Perspectives

Vinylglycinol derivatives are demonstrably valuable and versatile precursors for the stereoselective synthesis of chiral pyrrolidines. The intramolecular nucleophilic substitution and ring-closing metathesis strategies outlined in this guide provide reliable and adaptable pathways to a range of substituted pyrrolidines. The choice of synthetic route will ultimately be guided by the desired substitution pattern on the target molecule. By understanding the underlying mechanistic principles and having access to robust experimental protocols, researchers are well-equipped to leverage the synthetic potential of vinylglycinol in the pursuit of novel and medicinally relevant chiral pyrrolidines.

References

-

Organic Synthesis. Alcohol to Mesylate using MsCl, base. Available from: [Link]

-

Nakypova, S. M., Smolobochkin, A. V., Gazizov, A. S., Akylbekov, N. I., Sinyashin, O. G., & Burilov, A. R. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. Available from: [Link]

-

Merino, P., Franco, S., Merchan, F. L., & Tejero, T. (2005). Synthesis of a New Chiral Pyrrolidine. Molecules, 10(1), 180-186. Available from: [Link]

-

Zhou, P., Li, H., Jiang, R., & Tang, D. (2018). Intramolecular cyclization of N-Boc derivatives 13. Reaction conditions. ResearchGate. Available from: [Link]

- Kim, C. U., & Misco, P. F. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents.

-

Verendel, J., Paptchikhine, A., & Andersson, P. G. (2010). Synthesis of Chiral Pyrrolidines, Piperidines, and Azepanes. ResearchGate. Available from: [Link]

-

Chen, J., & Jia, Y. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 29(5), 726. Available from: [Link]

-

Pérez, M., El-Skaf, A., & Martin, E. (2017). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 36(15), 2874–2881. Available from: [Link]

-

Johnson, J. S., & Beaudry, C. M. (2017). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. Organic letters, 19(11), 2829–2832. Available from: [Link]

-

Laohapaisan, A., Roy, A., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Chem, 10(10), 1-14. Available from: [Link]

-

ChemRxiv. (2022). Organocatalytic approach to vinylic nucleophilic substitution. Available from: [Link]

-

Nakypova, S. M., Smolobochkin, A. V., Gazizov, A. S., Akylbekov, N. I., Sinyashin, O. G., & Burilov, A. R. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available from: [Link]

-

Hughes, A. B., & Vo, Q. V. (2000). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. The Journal of organic chemistry, 65(26), 8871–8874. Available from: [Link]

-

Khan Academy. (2013). Preparation of mesylates and tosylates. YouTube. Available from: [Link]

-

de la Torre, M. C., Garijo, N., & Garcia, F. (2018). Highly Efficient and Diastereoselective Synthesis of New Pyrazolylpyrrolizine and Pyrazolylpyrrolidine Derivates by a Three-Component Domino Process. Molecules, 23(10), 2539. Available from: [Link]

-

Shan, C., Li, Y., & Liu, Y. (2022). Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. Reaction Chemistry & Engineering, 7(1), 169-174. Available from: [Link]

-

Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Available from: [Link]

-

Reddy, P. V., & Kumar, V. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic letters, 8(20), 4509–4511. Available from: [Link]

-

Beilstein Journals. (n.d.). Search Results. Available from: [Link]

-

Kim, J. K., & Lee, J. (2025). Nucleophilic Substitution Reactions at Vinylic Carbons. ResearchGate. Available from: [Link]

-

ananta. (2022). Vinylic Nucleophilic Substitution. Chemistry Stack Exchange. Available from: [Link]

-

El-Ghanam, A. M. (2016). Nucleophilic Vinyl Substitution in the Synthesis of Heterocycles. (Review). ResearchGate. Available from: [Link]

Sources

Functionalization of the double bond in (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate

An In-Depth Technical Guide to the Strategic Functionalization of the Double Bond in (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate

Introduction: The Strategic Value of a Versatile Chiral Building Block

This compound is a valuable chiral precursor in modern organic synthesis.[1] Its structure is endowed with three distinct functional groups: a primary alcohol, a Boc-protected amine at a stereogenic center, and a terminal alkene. This trifunctional arrangement provides a powerful platform for the synthesis of complex, high-value molecules, particularly within the pharmaceutical industry where precise stereochemical control is paramount.[1][2] The terminal double bond, an electron-rich and sterically accessible site, serves as the primary locus for a variety of chemical transformations. This guide provides detailed protocols and mechanistic insights into the key strategies for functionalizing this double bond, enabling researchers to unlock the full synthetic potential of this versatile building block.

Epoxidation: Synthesis of Chiral Oxiranes

The conversion of the terminal alkene to an epoxide introduces a strained, three-membered ring that is a versatile intermediate for subsequent nucleophilic ring-opening reactions. This transformation allows for the installation of two new functional groups with defined stereochemistry.

Mechanistic Rationale: The Concerted Oxygen Transfer

Epoxidation with peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA), proceeds through a concerted mechanism. The peroxy acid delivers an electrophilic oxygen atom to the nucleophilic double bond via a cyclic transition state.[3] This mechanism ensures that the stereochemistry of the starting alkene is retained in the product, although in this case, the terminal nature of the alkene leads to a racemic mixture at the newly formed stereocenter unless a chiral catalyst is employed.

Visualizing the Epoxidation Workflow

Caption: Workflow for the epoxidation of the substrate using m-CPBA.

Experimental Protocol: Epoxidation with m-CPBA

-

Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M) in a round-bottom flask cooled to 0 °C, add m-CPBA (77% max, 1.2 eq) portion-wise over 15 minutes.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired epoxide.

| Reagent | Molar Eq. | Purpose |

| Substrate | 1.0 | Starting material |

| m-CPBA | 1.2 | Oxidizing agent for epoxidation |

| Dichloromethane | Solvent | Reaction medium |

| Na₂S₂O₃ (aq) | Excess | Quenches excess m-CPBA |

| NaHCO₃ (aq) | Excess | Neutralizes acidic byproducts |

Asymmetric Dihydroxylation: Stereocontrolled Synthesis of Vicinal Diols

The Sharpless Asymmetric Dihydroxylation is a powerful method for converting the terminal alkene into a chiral vicinal diol with high enantioselectivity.[4][5] This reaction introduces two new stereocenters, the configuration of which is dictated by the choice of the chiral ligand.

Mechanistic Rationale: A Ligand-Accelerated Catalytic Cycle

The reaction proceeds via a [3+2] cycloaddition of the alkene to an osmium tetroxide-chiral ligand complex.[4][5] This forms an osmate ester intermediate, which is then hydrolyzed to release the diol product. A stoichiometric co-oxidant, such as potassium ferricyanide, is used to regenerate the active osmium(VIII) catalyst, allowing osmium to be used in catalytic amounts.[4] The choice between the pseudoenantiomeric ligands (DHQ)₂PHAL (in AD-mix-α) and (DHQD)₂PHAL (in AD-mix-β) determines which face of the alkene is hydroxylated, yielding predictable product stereochemistry.[6][7]

Visualizing the Dihydroxylation Pathway

Caption: Stereodivergent synthesis of diols via Sharpless Asymmetric Dihydroxylation.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

-

Reaction Setup: In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1). To this, add the commercial reagent AD-mix-β (or AD-mix-α) (1.4 g per mmol of alkene) and stir at room temperature until both phases are clear.

-

Addition of Substrate: Cool the mixture to 0 °C. Add this compound (1.0 eq).

-